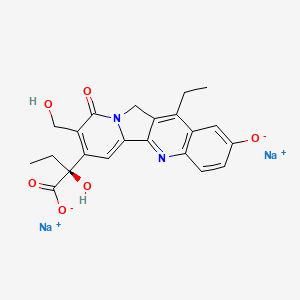

SN-38 Carboxylate Disodium Salt

Description

Historical Development and Chemical Significance

SN-38 Carboxylate Disodium Salt, chemically designated as sodium (S)-2-(12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoate, emerged as a critical compound in oncology research following the discovery of camptothecin in 1966. Its development is rooted in efforts to optimize the pharmacokinetic properties of camptothecin derivatives, particularly addressing the poor solubility and instability of the parent compound, SN-38. The carboxylate form of SN-38 was first synthesized to stabilize the lactone ring—a structural feature essential for topoisomerase I inhibition—under physiological conditions. Hydrolysis of the lactone E-ring at neutral pH converts SN-38 into its carboxylate form, which lacks therapeutic activity. The disodium salt formulation was introduced to enhance aqueous solubility, enabling its use in preclinical studies and drug delivery systems.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₀N₂Na₂O₆ |

| Molecular Weight | 454.39 g/mol |

| Solubility | Soluble in aqueous buffers |

| Storage Conditions | -20°C, protected from light |

| CAS Number | 142677-15-4 |

The chemical significance of this compound lies in its role as a reference standard for quantifying the carboxylate metabolite in pharmacokinetic studies of irinotecan. Its synthesis involves selective hydrolysis of irinotecan’s carbamate prodrug moiety, followed by sodium salt formation to stabilize the carboxylate anion.

Relation to Camptothecin and Irinotecan Families

This compound is a derivative of camptothecin, a quinoline alkaloid isolated from Camptotheca acuminata. Camptothecin’s pentacyclic structure—comprising A, B, C, D, and E rings—serves as the scaffold for synthetic analogs like irinotecan (CPT-11), a prodrug converted to SN-38 by carboxylesterases in vivo. SN-38 itself is 100–1,000-fold more potent than irinotecan as a topoisomerase I inhibitor.

Structural Comparison

- Camptothecin : Lacks the ethyl and hydroxyl substitutions at positions 7 and 10 of the A-ring.

- Irinotecan : Contains a bipiperidine carbamate group at position 10, which is enzymatically cleaved to release SN-38.

- SN-38 Carboxylate : Features a sodium-stabilized carboxylate group at position 2, replacing the lactone E-ring.

The interconversion between SN-38’s lactone and carboxylate forms is pH-dependent. At physiological pH (7.4), the lactone ring hydrolyzes partially to the carboxylate, while acidic conditions (pH ≤4.5) favor the lactone form. This equilibrium impacts the compound’s bioavailability and has driven research into nanocarriers and prodrugs to preserve the active lactone structure.

Position in Topoisomerase Inhibitor Research Landscape

This compound is a cornerstone in studies of topoisomerase I (Topo I) inhibitors, which trap Topo I-DNA cleavage complexes, causing DNA strand breaks and apoptosis. Unlike non-camptothecin Topo I inhibitors (e.g., indenoisoquinolines), SN-38 exhibits broad-spectrum antitumor activity but faces challenges due to rapid carboxylation and efflux via ABCG2 transporters.

Table 2: Comparison of SN-38 with Other Topo I Inhibitors

| Compound | Mechanism | Solubility | Clinical Status |

|---|---|---|---|

| SN-38 | Traps Topo I-DNA complexes | Low (lactone) | Metabolite of CPT-11 |

| Topotecan | Water-soluble camptothecin analog | High | Approved (ovarian cancer) |

| LMP400 (Indenoisoquinoline) | Non-camptothecin inhibitor | Moderate | Phase I trials |

Research has focused on overcoming SN-38’s limitations through:

- Drug Delivery Systems : Liposomes, cubosomes, and albumin nanoparticles to enhance solubility and tumor targeting.

- Prodrug Strategies : Conjugates like STA-12-8666, which exploit heat shock protein 90 (HSP90) overexpression in tumors for targeted release.

- Structural Modifications : Fluorination or PEGylation to improve stability and reduce carboxylation.

Resistance mechanisms, such as TOP1 mutations (e.g., R364K, G717R) and ABCG2-mediated efflux, have been characterized in SN-38-resistant cell lines, informing combination therapies with efflux pump inhibitors.

Properties

Molecular Formula |

C₂₂H₂₀N₂Na₂O₆ |

|---|---|

Molecular Weight |

454.38 |

Synonyms |

(αS)-α,12-Diethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-9-indolizino[1,2-b]quinoline-7-acetic Acid Disodium Salt; SN 38 Acid Sodium Salt; _x000B_ |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Carboxylation of SN-38

The conversion of SN-38 to its carboxylate form involves deprotonation of the phenolic hydroxyl group at the 10-position and the carboxylic acid group at the 20-position. This is typically achieved using strong bases such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃). For example:

-

Reaction Conditions : SN-38 is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and treated with 2 equivalents of NaOH at 25–40°C for 4–6 hours.

-

Mechanism : Deprotonation generates a dianion, which is subsequently neutralized with sodium ions to form the disodium salt.

Key Challenge : The lactone ring of SN-38 is prone to hydrolysis under basic conditions, necessitating precise pH control (pH 7.5–8.5) to stabilize the carboxylate form.

Purification and Isolation

Post-synthesis purification is critical to remove unreacted SN-38 and byproducts. Common methods include:

-

Column Chromatography : Silica gel columns with methanol-dichloromethane eluents achieve >95% purity.

-

Precipitation : Adding diethyl ether to the reaction mixture precipitates the disodium salt, yielding 60–70% recovery.

Analytical Validation : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 254 nm) confirms purity, as described in Alentris’ protocol.

Formulation Strategies for Enhanced Stability

Cyclodextrin-Based Complexation

To improve aqueous solubility and stability, this compound is often complexed with sulfobutyl ether β-cyclodextrin (SBECD):

| Component | Molar Ratio | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|---|

| SN-38 Carboxylate | 1 : 100 | 0.15 | >6 months |

| SBECD | 1 : 100 | - | - |

Method :

Liposomal Encapsulation

Lipodisks incorporating this compound have been developed for targeted delivery:

-

Lipid Composition :

Procedure :

-

Lipids and SN-38 Carboxylate are dissolved in chloroform-ethanol.

-

Solvents are evaporated to form a lipid film, which is hydrated with HEPES buffer (pH 7.4) and probe-sonicated.

Analytical and Quality Control Methods

Spectrophotometric Quantification

Chromatographic Profiling

-

RP-HPLC Conditions :

Stability and Degradation Studies

pH-Dependent Lactone-Carboxylate Equilibrium

The lactone ring’s hydrolysis follows first-order kinetics:

Implication : Formulations must maintain pH > 7 to minimize lactone reconversion.

Industrial-Scale Production Challenges

Yield Optimization

Cost Considerations

-

Raw Material Costs :

Component Cost per kg (USD) SN-38 120,000 SBECD 8,500

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The oxido group can be reduced to form hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolizinoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted indolizinoquinolines. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.

Scientific Research Applications

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of SN-38 Carboxylate Disodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Irinotecan (CPT-11)

- Role : A water-soluble prodrug converted enzymatically to SN-38 in vivo.

- Activity : CPT-11 itself has minimal in vitro cytotoxicity (IC₅₀: 1,100–5,500 ng/mL against KB and L1210 cells) compared to SN-38 (IC₅₀: 0.37–3.6 ng/mL) .

- Pharmacokinetics: After intravenous administration, CPT-11 rapidly converts to SN-38, which maintains plasma concentrations for several hours (half-life: ~2 hours) .

- Key Difference : SN-38 Carboxylate Disodium Salt lacks the lactone ring required for activity, whereas CPT-11 relies on metabolic activation to SN-38 lactone for efficacy.

SN-38 Liposomes

- Formulation : Encapsulates SN-38 in lipid bilayers to protect the lactone form from hydrolysis at physiological pH .

- Stability : Liposomes maintain >98% lactone form after 8 hours at pH 7.4, compared to rapid conversion in free SN-38 .

- Efficacy: In vivo studies show SN-38 liposomes achieve 69.75% tumor inhibition in A549 xenografts at 4 mg/kg, outperforming CPT-11 .

- Excretion : Only 1.57% of the liposomal formulation is excreted unchanged in urine, reducing systemic toxicity .

Nanoparticle Formulations (MePEG-PCL)

- Pharmacokinetics: Nanoparticles extend SN-38's half-life to 8.8 hours (vs. 1.4 hours for free SN-38) and increase AUC by 63% .

- Advantage : Sustained release improves tumor targeting and reduces dosing frequency.

Amorphous Solid Dispersions (Na2GA/SN-38-BM)

SN-38 Glucuronide (SN-38G)

Val-SN-38

- Uptake : Val-SN-38 demonstrates enhanced cellular uptake compared to SN-38.

- Limitation : Rapid intracellular degradation negates uptake benefits, resulting in efficacy comparable to SN-38 .

Data Tables

Table 1: Pharmacokinetic and Stability Comparison

*Data normalized for 1 mg/kg dose.

Table 2: Cytotoxicity and Efficacy

*Estimated based on lactone-carboxylate equilibrium.

Key Research Findings

pH-Dependent Activity : this compound’s inactivity at physiological pH limits its direct therapeutic use but underscores its role in reducing intestinal toxicity when combined with alkalizing agents (e.g., sodium bicarbonate) .

Formulation Innovations: Liposomal and nanoparticle formulations address SN-38’s solubility and stability challenges, enhancing lactone retention and tumor targeting .

Metabolic Considerations: UGT1A1 genotyping is critical for predicting SN-38-related toxicity, as polymorphisms significantly influence glucuronidation efficiency and plasma concentrations .

Q & A

Q. How does the equilibrium between SN-38 lactone and carboxylate forms impact experimental outcomes, and what methods stabilize the active lactone form?

SN-38 exists in pH-dependent equilibrium between its pharmacologically active lactone form and inactive carboxylate form. The lactone form is unstable at physiological pH (t½ = 9.5 min), rapidly converting to the carboxylate . Stabilization strategies include:

- Polymeric depots : Tri-block copolymers (e.g., PLEC) in glycofurol prolong lactone stability, retaining >95% lactone form for 60 days .

- Antibody-drug conjugates (ADCs) : Coupling SN-38 to antibodies via pH-sensitive linkers (e.g., CL2A) prevents lactone ring opening. For example, IMMU-132 releases SN-38 in lactone form even after 17 hours in PBS .

- 3D meshes : Superhydrophobic electrospun PCL meshes reduce carboxylate conversion by 40% compared to equilibrium .

| Form | Half-Life (pH 7.4) | Bioactivity | Stabilization Method |

|---|---|---|---|

| Lactone | 30 min | Active | Polymeric depots, ADCs |

| Carboxylate | Stable | Inactive | N/A |

Q. What analytical techniques are critical for quantifying SN-38 carboxylate disodium salt and distinguishing it from the lactone form?

- Reverse-phase HPLC : Separates lactone and carboxylate forms using C18 columns. Mobile phases often include trifluoroacetic acid (TFA) to stabilize the lactone .

- UV-Vis spectroscopy : Lactone (λmax = 380 nm) and carboxylate (λmax = 265 nm) exhibit distinct absorbance profiles .

- Mass spectrometry (LC-MS/MS) : Quantifies low-concentration metabolites (e.g., SN-38 glucuronide) in biological matrices .

- pH adjustment : Acidifying samples to pH 4.0 converts carboxylate back to lactone for accurate quantification .

Q. How do metabolic pathways influence SN-38 carboxylate bioavailability in preclinical models?

SN-38 carboxylate is primarily generated via:

- UGT1A1/1A7-mediated glucuronidation : Converts SN-38 to SN-38 glucuronide (SN-38G), a detoxified metabolite. Human UGT1A1 polymorphisms (e.g., UGT1A128) reduce glucuronidation efficiency, increasing toxicity risk .

- Enterohepatic recirculation : Intestinal β-glucuronidase reactivates SN-38G to SN-38, causing delayed diarrhea in 30% of patients .

- Species differences : Mice convert irinotecan to SN-38 5× more efficiently than humans, necessitating dose adjustments in xenograft studies .

Advanced Research Questions

Q. What experimental designs address contradictions in SN-38 carboxylate pharmacokinetic data across studies?

- Statistical factorial design : Vary parameters like pH, formulation, and UGT activity to identify confounding variables .

- Compartmental modeling : Use nonlinear mixed-effects models (NONMEM) to reconcile interspecies differences in metabolic rates .

- Controlled pH assays : Pre-incubate SN-38 at pH 3.0 (lactone) or 9.0 (carboxylate) to standardize initial conditions .

- QC batch testing : Validate reagent purity (>95%) and stability using certificates of analysis (COA) to minimize batch-to-batch variability .

Q. How can drug delivery systems (DDS) optimize SN-38 carboxylate delivery to tumors while minimizing systemic toxicity?

- Localized depots : PLEC copolymers release SN-38 lactone directly into brain tumors, achieving 29.7% drug loading and sustained release over 60 days .

- pH-responsive nanoparticles : Polymeric micelles (e.g., PLGA-PEG) release SN-38 in acidic tumor microenvironments (pH 6.5–6.8) .

- Trop-2-targeted ADCs : Sacituzumab govitecan (IMMU-132) delivers 136× more SN-38 to tumors than irinotecan, reducing off-target exposure .

Q. What methodologies resolve discrepancies in SN-38 carboxylate cytotoxicity data under varying pH conditions?

- Dual-buffer systems : Compare cytotoxicity in bicarbonate-buffered (pH 7.4) vs. non-buffered media to isolate pH effects .

- Intracellular pH mapping : Use fluorescent probes (e.g., BCECF-AM) to correlate SN-38 uptake with lysosomal pH gradients .

- Pharmacodynamic modeling : Integrate pH-dependent lactone:carboxylate ratios with topoisomerase-I inhibition kinetics .

Q. How do UGT1A1 polymorphisms affect SN-38 carboxylate metabolism, and how can this be modeled in vitro?

- CRISPR-edited cell lines : Engineer UGT1A1*28 variants in HepG2 or Caco-2 cells to mimic reduced glucuronidation .

- Microsomal assays : Incubate SN-38 with human liver microsomes (HLMs) from UGT1A1*28 carriers to quantify SN-38G production .

- Patient-derived organoids : Use colorectal cancer organoids to predict SN-38 toxicity risks based on UGT1A1 genotyping .

Q. Key Recommendations for Researchers

Standardize pH conditions in assays to control lactone:carboxylate equilibrium.

Validate analytical methods with COA and reference standards to ensure reproducibility.

Incorporate species-specific metabolic rates in preclinical studies to improve translational relevance.

Leverage DDS technologies to enhance tumor-specific delivery and reduce systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.